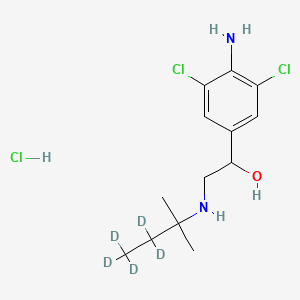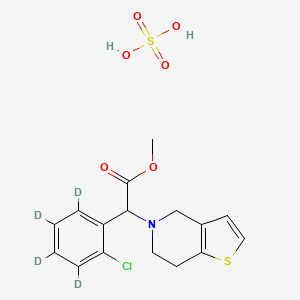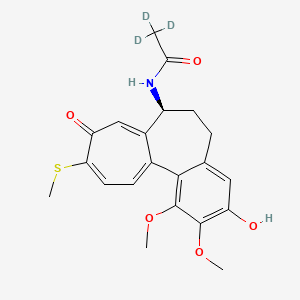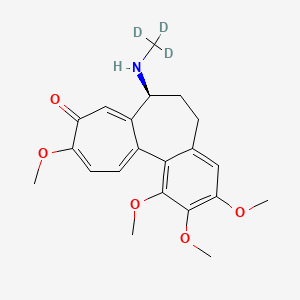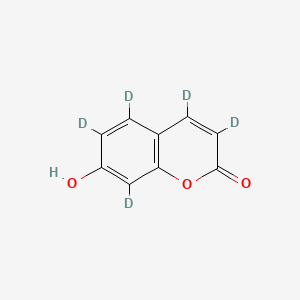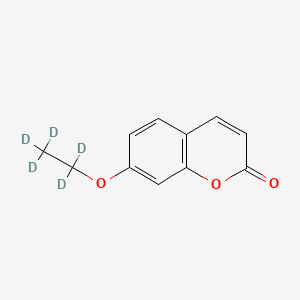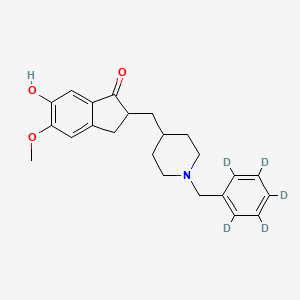
17-Desacetyl Norgestimate-d6
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
17-Desacetyl Norgestimate-d6 is a major derivative of Norgestimate . It is chemically known as (8R,9S,10R,13S,14S,17R,E)-13-ethyl-17-ethynyl-17-hydroxy-1,2,6,7,8,9,10,11,12,13,14,15,16,17-tetradecahydro-3H-cyclopenta[a]phenanthren-3-one-2,2,4,6,6,10-d6 oxime-2,2,4,6,6,10-d6 . It is used in the analytical method development, method validation (AMV), Quality Controlled (QC) application for Abbreviated New Drug Application (ANDA) or during commercial production of Norgestimate .
Molecular Structure Analysis
The molecular formula of 17-Desacetyl Norgestimate-d6 is C21H23D6NO2 . The molecular weight is 333.5 .Chemical Reactions Analysis
A rapid and sensitive ultra-performance liquid chromatography–tandem mass spectrometry (UPLC–MS/MS) method was developed and validated for the estimation of 17-desacetyl norgestimate in human plasma using solid-phase extraction technique . 17-desacetyl norgestimate D6 was used as the internal standard .Physical And Chemical Properties Analysis
17-Desacetyl Norgestimate-d6 is a solid substance . It is soluble in Dichloromethane, Chloroform, and Methanol . It should be stored at -20° C . Its melting point is 182-186°C (lit.) (dec.) .Aplicaciones Científicas De Investigación
Quantitative Analysis in Pharmacokinetics
A significant application of 17-Desacetyl Norgestimate-d6 is in the field of pharmacokinetics, particularly in quantifying 17-Desacetyl Norgestimate in human plasma. Saxena et al. (2014) developed a method using liquid chromatography–tandem mass spectrometry (LC–MS/MS) to estimate 17-Desacetyl Norgestimate levels, using 17-Desacetyl Norgestimate-d6 as an internal standard. This method was applied to study the pharmacokinetics of 17-Desacetyl Norgestimate in 35 healthy female volunteers (Saxena et al., 2014).
Bioequivalence Studies
Huang et al. (2016) described a UPLC-MS/MS method for the simultaneous quantitation of ethinyl estradiol, norgestimate, and 17-Desacetyl Norgestimate in human plasma at low pg/mL levels. This method, incorporating 17-Desacetyl Norgestimate-d6 as an internal standard, has been utilized in bioequivalence studies for oral contraceptive NGM/EE2 tablets (Huang et al., 2016).
Pharmacological Profile Analysis
A comprehensive understanding of the pharmacological profile of norgestimate and its metabolites, including 17-Desacetyl Norgestimate, has been facilitated by various studies. McGuire et al. (1990) conducted pharmacologic and pharmacokinetic studies indicating that 17-Desacetyl Norgestimate, along with norgestimate, contributes significantly to the biological response observed in the body (McGuire et al., 1990).
Receptor Binding Studies
The use of 17-Desacetyl Norgestimate-d6 in receptor binding studies is evident in research exploring the interaction of norgestimate metabolites with various receptors. Phillips et al. (1990) compared the in vitro receptor binding affinity and in vivo activity of norgestimate with its metabolites, including 17-Desacetyl Norgestimate. These studies are crucial for understanding the selectivity and potency of norgestimate as a progestin (Phillips et al., 1990).
Metabolism and Biotransformation Studies
The study of the metabolism of norgestimate in the human body, which includes understanding the role of 17-Desacetyl Norgestimate, is a critical area of research. Madden and Back (1991) investigated the metabolism of norgestimate using human gastrointestinal mucosa and liver microsomes, identifying 17-Desacetyl Norgestimate as a primary metabolite (Madden & Back, 1991).
Mecanismo De Acción
Target of Action
17-Desacetyl Norgestimate-d6 is a synthetic progestin . The primary target of this compound is the progesterone receptor, which plays a crucial role in the menstrual cycle and maintenance of pregnancy .
Mode of Action
As a progestin, 17-Desacetyl Norgestimate-d6 binds to the progesterone receptor, leading to a series of cellular changes . Progesterone analogs like norgestimate decrease the frequency of gonadotropin-releasing hormone pulses from the hypothalamus, decreasing follicle-stimulating hormone and luteinizing hormone . These actions prevent ovulation .
Biochemical Pathways
The binding of 17-Desacetyl Norgestimate-d6 to the progesterone receptor influences several biochemical pathways. It leads to changes in the endometrium that make it less likely for implantation to occur. Additionally, it thickens cervical mucus, which can prevent sperm from reaching the egg .
Pharmacokinetics
The pharmacokinetics of 17-Desacetyl Norgestimate-d6 involve its absorption, distribution, metabolism, and excretion (ADME). A study has shown that a rapid and sensitive ultra-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method can be used for the estimation of 17-Desacetyl Norgestimate-d6 in human plasma . The overall recoveries for 17-Desacetyl Norgestimate and 17-Desacetyl Norgestimate-d6 were 96.30% and 93.90%, respectively . This suggests that the compound has good bioavailability.
Result of Action
The result of the action of 17-Desacetyl Norgestimate-d6 at the molecular and cellular level is the prevention of ovulation, changes in the endometrium, and thickening of the cervical mucus . These changes contribute to its effectiveness as a contraceptive.
Propiedades
| { "Design of the Synthesis Pathway": "The synthesis pathway of 17-Desacetyl Norgestimate-d6 involves the conversion of a starting material into the target compound through a series of chemical reactions.", "Starting Materials": [ "Estrone-d6", "Ethynyl magnesium bromide", "2-Methyl-2-propanol", "Sodium hydride", "Norgestrel" ], "Reaction": [ "Step 1: Synthesis of Ethynyl estradiol-d6\n- React Estrone-d6 with Ethynyl magnesium bromide in 2-Methyl-2-propanol to form Ethynyl estradiol-d6\n\nStep 2: Synthesis of 17-Desacetyl Norgestrel-d6\n- React Ethynyl estradiol-d6 with Sodium hydride in 2-Methyl-2-propanol to form a sodium salt intermediate\n- Add Norgestrel to the reaction mixture and heat under reflux to form 17-Desacetyl Norgestrel-d6\n\nStep 3: Synthesis of 17-Desacetyl Norgestimate-d6\n- Hydrolyze 17-Desacetyl Norgestrel-d6 with aqueous acid to form 17-Desacetyl Norgestrel\n- React 17-Desacetyl Norgestrel with Ethinyl acetate and Sodium hydroxide in Methanol to form 17-Desacetyl Norgestimate-d6" ] } | |
Número CAS |
1263184-13-9 |
Fórmula molecular |
C21H23NO2D6 |
Peso molecular |
333.51 |
Apariencia |
Off-White Solid |
melting_point |
182-186 ˚C |
Pureza |
> 95% |
Cantidad |
Milligrams-Grams |
Números CAS relacionados |
53016-31-2 (unlabelled) |
Sinónimos |
(17α)-13-Ethyl-17-hydroxy-18,19-dinorpregn-4-en-20-yn-3-one-d6 Oxime; 17-Deacetylnorgestimate-d6; 18-Methylnorethindrone-d6 Oxime; BRN 4202099-d6; D-Norgestrel-d6 3-Oxime; Levonorgestrel-d6 3-Oxime; RWJ 10553-d6; Norelgestromin-d6 |
Etiqueta |
Norgestimate Impurities |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




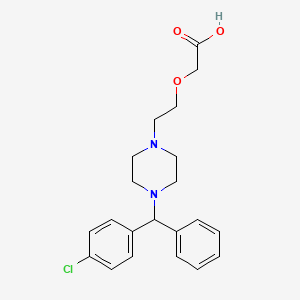
![1-[4-Amino-3-chloro-5-(trifluoromethyl)phenyl]-2-[[1,1,1,3,3,3-hexadeuterio-2-(trideuteriomethyl)propan-2-yl]amino]ethanol;hydrochloride](/img/structure/B602607.png)
